Reductone
Overview
Description
Synthesis Analysis
The synthesis of reductone derivatives often involves catalytic processes that enable the formation of these compounds with high efficiency and selectivity. A notable example is the one-step asymmetric synthesis of (R)- and (S)-rasagiline, a pharmaceutically relevant compound, via reductive amination using imine reductases (IREDs). This process demonstrates the synthesis of reductone derivatives from ketone precursors in aqueous media, offering a shorter route from achiral starting materials with high yields and enantiomeric excess (Matzel et al., 2017).
Molecular Structure Analysis
The molecular structure of reductones is characterized by the presence of a reduced carbonyl group, typically resulting in a highly functionalized cyclic or acyclic framework. This structural feature is pivotal for their reactivity and application in asymmetric synthesis, as demonstrated by engineered reductive aminases for the synthesis of enantiopure rasagiline, highlighting the structural importance of these molecules in achieving high stereoselectivity and conversion in pharmaceutical synthesis (Zhang et al., 2021).
Chemical Reactions and Properties
Reductones undergo various chemical reactions, including reductive aminations, highlighting their versatility. The process of direct reductive amination of ketones to primary, secondary, and tertiary amines using reductive aminases (RedAms) showcases the chemical reactivity of reductones in synthesizing a wide range of amine derivatives. This method emphasizes the eco-friendly and efficient synthesis of amines, underscoring the chemical properties that make reductones valuable in organic synthesis (Li et al., 2021).
Physical Properties Analysis
The physical properties of reductones, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are crucial for their application in various fields, including pharmaceuticals and fragrances. For instance, the synthesis of fructone, a fragrance compound, using a novel carbon-based acid highlights the significance of physical properties in the application of reductones. The high yield and stability of the synthesis process underscore the practical aspects of reductone derivatives in industry (Hu et al., 2010).
Scientific Research Applications
Impact on Nucleic Acids
Reductones, including amino and thiol reductones, have been found to cause strand scissions in nucleic acids. They reduce the viscosity of DNA solutions and alter their centrifugal profiles, indicating a significant impact on the structure of nucleic acids (Omura et al., 1978).
Genotoxic Effects
Reductone, specifically as a keto-aldehyde, is known for causing DNA strand breaks, blocking cellular respiration, and inducing changes in E. coli cells. This highlights its genotoxic potential (Valsa et al., 1990).
Antioxidant Properties
Studies have shown that reductones with a furan-3-one structure contribute significantly to the oxidative stability of food products. They display antioxidant properties, important for food preservation (Kanzler et al., 2016).
Application in Oils
In the context of oils like soybean, cottonseed, and corn oils, reductones have demonstrated effectiveness as antioxidants. They lead to long induction periods and slow rates of peroxide development, thereby stabilizing the oils (Evans et al., 1958).
DNA Damage and Repair Inhibition
Reductone has been observed to block the repair of UV-induced DNA damage and produce DNA breaks, suggesting a direct attack on DNA. This is particularly significant in understanding cellular responses to DNA damage (Leitão et al., 1981).
Antibacterial Action
Low concentrations of reductone have been shown to increase the antibacterial activity of various microorganisms, indicating its potential use in antibacterial applications (Nickerson et al., 1953).
Catalysis in Aminations
Reductones play a role in catalytic reductive aminations using molecular hydrogen, which are crucial for the cost-effective and sustainable production of different kinds of amines, including those used in life science applications (Murugesan et al., 2020).
Energy Source in Bacterial Growth
Reductone is found in bacterial cultures, especially during the logarithmic phase of growth, and can be utilized by cells as an energy source for growth (Forrest & Walker, 1948).
Future Directions
properties
IUPAC Name |
2-hydroxypropanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3/c4-1-3(6)2-5/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXLIZQNSVLKPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902415 | |
Record name | Tartronaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60902415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glucosereductone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Reductone | |
CAS RN |
497-15-4 | |
Record name | 2-Hydroxypropanedial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reductone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tartronaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60902415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REDUCTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R0YG3SBR7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Glucosereductone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
143 °C | |
Record name | Glucosereductone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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